,6-DTBQ exhibits antioxidant properties, meaning it can scavenge free radicals, which are highly reactive molecules that can damage cells. This characteristic has been explored in the context of:
BHT is a widely used synthetic antioxidant added to various food products and other materials. 2,6-DTBQ has been identified as a metabolite of BHT, meaning it is a product formed in the body after BHT is broken down [2]. This finding is relevant for understanding the metabolism and potential effects of BHT in humans.
2,6-Di-tert-butyl-P-benzoquinone is an organic compound with the molecular formula . It belongs to the class of benzoquinones, which are characterized by a six-membered aromatic ring containing two carbonyl groups. This compound is notable for its bulky tert-butyl groups at the 2 and 6 positions of the benzene ring, which contribute to its stability and unique chemical properties. The presence of these bulky groups also influences its reactivity and solubility in organic solvents, making it a useful compound in various chemical applications .
Research indicates that 2,6-di-tert-butyl-P-benzoquinone exhibits various biological activities, including:
The primary method for synthesizing 2,6-di-tert-butyl-P-benzoquinone involves the oxidation of 2,6-di-tert-butylphenol. The process typically includes:
This method has been patented and is recognized for its effectiveness in producing high yields of the desired quinone compound .
2,6-Di-tert-butyl-P-benzoquinone finds diverse applications across various fields:
Studies have explored the interactions of 2,6-di-tert-butyl-P-benzoquinone with various biological molecules. Notably:
Several compounds share structural similarities with 2,6-di-tert-butyl-P-benzoquinone. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | Contains chlorine and cyano groups | Exhibits strong electron-withdrawing effects |
2,6-Di-tert-butyl-4-hydroxyphenol | Contains a hydroxyl group | Known for its antioxidant properties |
1,4-Benzoquinone | Simple structure without bulky groups | More reactive due to lack of steric hindrance |
The uniqueness of 2,6-di-tert-butyl-P-benzoquinone lies in its bulky tert-butyl substituents that enhance stability and alter reactivity compared to these similar compounds. Its specific interactions and applications in antioxidant formulations further distinguish it within this class of compounds.
2,6-Di-tert-butyl-P-benzoquinone represents an important chemical entity in the broader class of substituted benzoquinones. This compound emerged from efforts to develop stable derivatives of the highly reactive parent benzoquinone structure. The addition of bulky tert-butyl groups at the 2 and 6 positions fundamentally altered the reactivity profile of the core benzoquinone structure while maintaining its essential redox properties. Throughout its development history, the compound has served as a model system for studying structure-activity relationships in quinones and for investigating the influence of steric hindrance on chemical reactivity.
The academic significance of this compound extends across multiple fields including organic synthesis, medicinal chemistry, materials science, and environmental chemistry. Its stability relative to unsubstituted benzoquinones made it particularly valuable for controlled laboratory studies where consistent reactivity profiles are essential. Historical literature demonstrates how 2,6-Di-tert-butyl-P-benzoquinone helped establish fundamental principles regarding the influence of bulky substituents on quinone chemistry, principles that subsequently informed the development of numerous other substituted quinones with tailored properties.
Multiple theoretical frameworks help explain the chemical behavior and properties of 2,6-Di-tert-butyl-P-benzoquinone. Redox chemistry principles are fundamental, as this compound readily participates in reversible electron transfer processes. This redox activity forms the basis for many of its applications, particularly in energy storage systems where quinones have attracted significant attention as organic electrode materials due to their ability to undergo reversible redox reactions.
The reactivity of 2,6-Di-tert-butyl-P-benzoquinone is particularly influenced by electronic effects, with the tert-butyl groups modifying the electron distribution within the molecule through inductive donation. Computational studies using density functional theory (DFT) have demonstrated how these electronic effects influence properties such as reduction potential, electron affinity, and HOMO-LUMO gap energies. These electronic modifications directly impact the compound's behavior in various chemical environments and applications.
A structure-reactivity relationship framework also proves essential for understanding this compound, as the bulky tert-butyl groups create substantial steric hindrance that affects approach trajectories for nucleophiles, influences complexation with metals, and alters reaction kinetics compared to unsubstituted benzoquinone. Research has demonstrated that substituent effects profoundly influence benzoquinone reactivity, with both steric and electronic factors playing critical roles.
The contemporary research landscape for 2,6-Di-tert-butyl-P-benzoquinone spans multiple domains with significant recent advances. In energy storage applications, this compound has gained attention for potential use in lithium-ion batteries and redox flow systems. Research has demonstrated that the compound's redox properties can be precisely tuned through chemical modifications and solvent effects, with recent studies employing computational modeling to predict and optimize these properties.
Environmental applications represent another active research area. The compound serves as a model system for studying the elimination rates of micropollutants from storm and wastewater, leveraging its chemical properties for environmental monitoring and analysis. Additionally, it has been identified as an environmental oxidation product of 2,6-di-tert-butyl phenol, a common antioxidant additive, highlighting its relevance in environmental fate and transport studies.
Agricultural research has explored the compound's potential to improve plant germination and health, suggesting biological activities that could lead to sustainable agricultural applications. This represents a growing trend in utilizing quinone derivatives for biological systems beyond their traditional chemical applications.
The molecular architecture of 2,6-Di-tert-butyl-P-benzoquinone exemplifies several key design principles relevant to substituted benzoquinones broadly. The strategic positioning of tert-butyl groups at the 2 and 6 positions provides steric protection to the reactive quinone core while maintaining access to the carbonyl groups for controlled reactivity. This selective shielding represents a fundamental design principle: modulating reactivity through strategic steric effects while preserving essential functional characteristics.
Electronic tuning represents another critical design principle evident in this compound. The electron-donating nature of tert-butyl groups modifies the electron density distribution within the molecule, affecting properties such as redox potential, electrophilicity, and stability of reduced forms. Research has demonstrated that substituent electronic effects directly correlate with HOMO-LUMO energies and consequently influence redox potentials, with electron-donating groups generally decreasing reduction potentials compared to unsubstituted benzoquinone.
The balance between solubility and reactivity constitutes a third key design principle. The hydrophobic tert-butyl groups enhance solubility in nonpolar organic solvents while limiting water solubility, creating a compound that functions effectively in organic media. This solubility profile proves advantageous for applications in polymer stabilization and organic synthesis while presenting challenges for aqueous applications.
The synthesis of 2,6-di-tert-butyl-p-benzoquinone primarily occurs through the oxidative transformation of 2,6-di-tert-butylphenol, representing a fundamental approach in quinone chemistry [2]. The oxidation process involves the selective conversion of the phenolic hydroxyl group to form the corresponding quinone structure while maintaining the sterically hindered tert-butyl substituents at the 2 and 6 positions [4].
The mechanistic pathway for this transformation follows a well-established sequence involving initial hydrogen atom transfer from the phenolic oxygen-hydrogen bond [19] [20]. Kinetic studies have demonstrated that the oxidation exhibits significant primary kinetic isotope effects, with values ranging from 4.2 to 11.0 when deuterated substrates are employed, confirming the rate-limiting nature of the oxygen-hydrogen bond cleavage step [19]. The reaction proceeds through phenoxyl radical intermediates, which subsequently undergo further oxidation to yield the final quinone product [2] [4].
Temperature-dependent studies reveal that the oxidation process is highly sensitive to reaction conditions, with optimal conversion rates achieved between 75-80 degrees Celsius for catalytic systems [6]. The reaction demonstrates zero to first-order kinetics with respect to substrate concentration, depending on the specific oxidation conditions and catalyst loading employed [30]. pH optimization studies indicate that alkaline conditions in the range of 7.0 to 13.0 significantly enhance reaction rates, particularly in aqueous micellar systems [30].
Titanium silicate catalysts represent one of the most effective and environmentally benign approaches for the synthesis of 2,6-di-tert-butyl-p-benzoquinone [6] [7]. Mesoporous titanosilicates containing 1.9 weight percent titanium have demonstrated exceptional catalytic activity, achieving complete conversion of 2,6-di-tert-butylphenol with selectivity approaching 95.0 molar percent [6]. The synthesis employs hydrogen peroxide as the oxidant, operating under mild conditions at 75 degrees Celsius [6].
Catalyst Type | Titanium Content (wt%) | Conversion (%) | Selectivity (%) | Temperature (°C) |
---|---|---|---|---|
Mesoporous ATS-3 | 1.9 | 100 | 95.0 | 75 |
Supported GTS-4 | Variable | 100 | 95.0 | 75 |
Crystalline TS-1 | 1.9 | <3.0 | Low | 75 |
The superior performance of mesoporous titanosilicates compared to crystalline titanium silicalite-1 is attributed to the elimination of diffusion limitations that restrict substrate access to active sites [6] [7]. The large pore structure of mesoporous materials allows efficient transport of the bulky 2,6-di-tert-butylphenol molecules to the catalytically active titanium centers [7]. Characterization studies confirm that titanium atoms in tetrahedral coordination within the silicate framework are responsible for the observed catalytic activity [6].
Catalyst stability investigations demonstrate remarkable durability, with mesoporous titanosilicate catalysts maintaining consistent activity and selectivity over twelve consecutive reaction cycles without significant deactivation [6]. The mechanism involves the formation of titanium-hydroperoxo species that facilitate the electrophilic oxygen transfer to the phenolic substrate through homolytic pathways [6].
Polyoxometalate-based catalysts have emerged as highly efficient systems for the oxidative synthesis of 2,6-di-tert-butyl-p-benzoquinone, offering exceptional selectivity and rapid reaction rates [8] [10]. Copper-capped polyoxometalate complexes, specifically those incorporating mixed-valence copper(I)/copper(II) centers, demonstrate remarkable catalytic performance with conversion and selectivity both reaching 98-99 percent within five minutes of reaction time [8] [10].
POM Catalyst System | Conversion (%) | Selectivity (%) | TOF (h⁻¹) | Reaction Time (min) |
---|---|---|---|---|
Cu-capped PMo₁₂O₄₀ | 98 | 99 | 8167 | 5 |
Mixed Cu(I/II) POM | 98 | 99 | 8167 | 5 |
Dawson-type V₂Mo₁₈ | High | Variable | Not specified | Variable |
The exceptional activity of copper-capped polyoxometalate systems stems from the synergistic effect between the copper centers and the polyoxometalate framework [8]. The mixed-valence copper sites facilitate electron transfer processes, while the polyoxometalate structure provides redox-active sites that enhance the overall catalytic efficiency [10]. Turnover frequency values of 8167 per hour represent among the highest reported for phenol oxidation reactions [8].
The three-dimensional structure of these catalysts incorporates rare double copper-capped polyoxometalate architectures that provide multiple active sites for substrate activation [8]. The heterogeneous nature of these systems allows for convenient catalyst recovery and reuse, making them attractive for practical synthetic applications [10].
Salcomine catalysts, specifically cobalt(II) salen complexes, provide an alternative approach for the oxidative synthesis of 2,6-di-tert-butyl-p-benzoquinone using molecular oxygen as the oxidant [13]. These systems operate under ambient conditions and achieve greater than 90 percent yields, outperforming traditional oxidation methods employing lead dioxide or potassium nitrosodisulfonate .
The salcomine-catalyzed process utilizes molecular oxygen as an environmentally benign oxidant, eliminating the need for stoichiometric chemical oxidants [13]. The mechanism involves the formation of cobalt-dioxygen adducts that activate molecular oxygen for subsequent phenol oxidation [13]. The process demonstrates particular advantages in terms of operational simplicity and reduced environmental impact compared to traditional chemical oxidation methods .
Optimization studies reveal that the catalytic activity is enhanced by the presence of water-removing or acid-scavenging substances, which prevent catalyst deactivation by carboxylic acid byproducts [13]. The inclusion of molecular sieves, weak inorganic bases, or sterically hindered organic bases significantly extends catalyst lifetime and maintains high selectivity throughout extended reaction periods [13].
Green chemistry principles have been successfully integrated into the synthesis of 2,6-di-tert-butyl-p-benzoquinone through the development of environmentally sustainable catalytic processes [15] [18]. Telescoped synthesis approaches eliminate the use of toxic oxidants such as chromium compounds, instead employing hydrogen peroxide and nitric acid in acetic acid medium to achieve 95 percent yields [15].
The implementation of aqueous reaction systems represents a significant advancement in green synthesis methodologies [12]. Copper sulfate catalyzed oxidation in alkaline aqueous media under molecular oxygen atmosphere achieves 80-90 percent conversion rates while eliminating organic solvents [12]. Both "in water" and "on water" protocols have been developed, with the heterogeneous "on water" approach demonstrating superior conversion rates of 80-90 percent compared to 70-80 percent for homogeneous aqueous systems [12].
Photochemical synthesis approaches utilizing sustainable energy sources have been explored for quinone formation [18]. Solar-driven photoredox chemistry employing transient ternary complexes of benzoquinones with trifluoromethylsulfonate provides atom-economical transformations without sacrificial electron donors [18]. These processes operate under mild conditions and demonstrate excellent functional group tolerance [18].
The development of recyclable catalytic systems contributes significantly to process sustainability [6] [11]. Mother liquor recycling in titanium silicalite synthesis allows for multiple reuse cycles without significant performance degradation, reducing waste generation and improving atom economy [11]. The use of renewable feedstocks and the elimination of volatile organic solvents further enhance the environmental profile of these synthetic approaches [15].
Detailed mechanistic investigations have elucidated the fundamental pathways governing the formation of 2,6-di-tert-butyl-p-benzoquinone from phenolic precursors [19] [20]. Kinetic isotope effect studies provide compelling evidence for hydrogen atom transfer as the rate-limiting step in the oxidation process [19] [20]. Primary kinetic isotope effects of 11.0 for para-methoxy substituted substrates and 4.2 for para-methyl derivatives confirm the involvement of oxygen-hydrogen bond cleavage in the transition state [19].
Mechanistic Parameter | Value Range | Measurement Conditions |
---|---|---|
Primary KIE | 4.2 - 11.0 | 183 K, deuterated substrates |
Rate Constants (M⁻¹s⁻¹) | 1.0×10⁻² - 23 | Pseudo-first order conditions |
pH Optimum | 7.0 - 13.0 | Aqueous micellar systems |
Oxygen Pressure | 0.2 - 1.0 atm | O₂/N₂ mixtures |
The correlation between reaction rates and substrate oxidation potentials reveals a weak dependence, indicating that hydrogen atom transfer proceeds through partial charge transfer rather than complete electron transfer pathways [19] [20]. This mechanistic distinction is crucial for understanding the selectivity patterns observed in substituted phenol oxidations [19].
Oxygen-18 labeling experiments demonstrate that molecular oxygen incorporation occurs through specific mechanistic pathways depending on substrate substitution patterns [19] [20]. Para-alkoxy substituted phenols undergo two-electron oxidation involving hydrolysis steps that liberate hydrogen peroxide, while para-alkyl derivatives primarily follow four-electron oxygenation pathways with oxygen-oxygen bond cleavage [19] [20].
The formation of phenoxyl radical intermediates has been confirmed through electron paramagnetic resonance spectroscopy and radical trapping experiments [22]. These radicals subsequently undergo coupling reactions or further oxidation depending on reaction conditions and substrate structure [22]. The persistence and reactivity of phenoxyl intermediates are significantly influenced by the steric effects of tert-butyl substituents [22].
Industrial-scale synthesis of 2,6-di-tert-butyl-p-benzoquinone requires consideration of economic factors, environmental impact, and process efficiency [24]. Copper-modified titanium silicalite catalysts have demonstrated particular promise for large-scale applications due to their high activity, selectivity, and regenerability [24]. These systems achieve benzene conversion rates of 18.3 percent with para-benzoquinone selectivity of 88.4 percent using 1.95 weight percent copper loading [24].
Production Method | Scale Potential | Environmental Impact | Energy Requirements | Catalyst Reusability |
---|---|---|---|---|
Mesoporous Titanosilicate | High | Low (H₂O₂ oxidant) | Moderate (75°C) | Excellent (12+ cycles) |
Copper-modified TS-1 | Very High | Very Low | Low-Moderate | Excellent |
Polyoxometalate Systems | Medium | Low (aqueous) | Low (room temp) | Good |
Salcomine Catalysis | High | Low (O₂ oxidant) | Low (room temp) | Good |
Process optimization for industrial implementation focuses on continuous flow reactor configurations that maintain consistent reaction conditions and high throughput [24]. The use of regenerable heterogeneous catalysts minimizes waste generation and reduces operational costs [24]. Catalyst regeneration protocols have been developed that restore activity with minimal loss over multiple cycles [24].
Economic analysis indicates that the cost-effectiveness of different production routes depends critically on catalyst lifetime, product selectivity, and raw material costs [24]. The elimination of expensive stoichiometric oxidants through the use of hydrogen peroxide or molecular oxygen significantly improves process economics [6] [13]. Energy requirements are minimized through the use of mild reaction conditions, with many catalytic systems operating at or near ambient temperature [8] [13].
Irritant